Karavilagenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.
Mode of Action
It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.
Pharmacokinetics
In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes this compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.
Biochemical Analysis
Biochemical Properties
Karavilagenin D interacts with various biomolecules, contributing to its biochemical properties. It is a cucurbitane-type triterpene , a class of compounds known for their diverse biological activities
Cellular Effects
This compound has been reported to have inhibitory effects on tumor promotion This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Karavilagenin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the dried fruit of Momordica charantia, where it is extracted using methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Momordica charantia. The process includes:
- Harvesting and drying the fruit.
- Grinding the dried fruit into a fine powder.
- Extracting the powder with methanol.
- Purifying the extract using chromatographic methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Karavilagenin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Karavilagenin D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenes.
Biology: Investigated for its role in inhibiting tumor promotion and its cytotoxic effects on cancer cells.
Medicine: Explored for its potential in cancer chemoprevention and as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Karavilagenin A, B, and C: Other cucurbitane-type triterpenes isolated from .
Karavilosides I, II, III, IV, and V: Glycosides related to Karavilagenin D, also isolated from Momordica charantia.
Uniqueness: this compound is unique due to its specific structure and potent biological activities. Unlike other similar compounds, it has shown significant potential as a tumor-promoting inhibitor and has been extensively studied for its anti-cancer properties .
Biological Activity
Karavilagenin D is a cucurbitane-type triterpene isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as cucurbitacins, which are characterized by a tetracyclic triterpene structure. The specific molecular formula for this compound is C30H48O7. Its structural features contribute to its diverse biological activities, including anti-cancer properties.
Biological Activities
1. Anti-Cancer Effects
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study examining its effects on head and neck cancer (HNC) cell lines, this compound required higher concentrations (>50 µg/mL) to induce approximately 40% cell death, indicating moderate cytotoxicity compared to other compounds such as momordicine-I, which showed more potent effects at lower concentrations .
2. Mechanisms of Action
The anti-cancer mechanism of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth. For instance, it has been observed that treatment with extracts containing this compound leads to a significant reduction in c-Met expression and its downstream signaling molecules, including phospho-STAT3, which are critical for tumor proliferation and survival .
3. Other Biological Activities
In addition to its anti-cancer properties, this compound has been linked to various other biological activities:
- Antioxidant Activity : Compounds from the cucurbitane family have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-Inflammatory Effects : Some studies suggest that cucurbitane-type triterpenes can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .
- Antidiabetic Properties : Extracts from Momordica charantia, including those containing this compound, have been traditionally used for managing diabetes due to their ability to lower blood glucose levels .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
A notable case study involved the use of bitter melon extracts in preclinical models for head and neck cancer. The study highlighted that compounds like momordicine-I were more effective than this compound; however, the latter still contributed positively to inhibiting tumor growth through modulation of c-Met signaling pathways .
In another investigation focusing on the phytochemical profile of Momordica charantia, researchers identified a range of bioactive metabolites, including this compound, emphasizing its role in traditional medicine and potential therapeutic applications across various diseases .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVAMKVNDHSSR-DLGSBZDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.